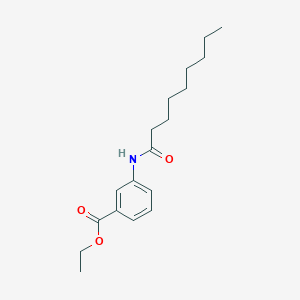

Ethyl 3-(nonanoylamino)benzoate

Description

Ethyl 3-(nonanoylamino)benzoate is a benzoic acid derivative featuring a nonanoylamino (C9 acylated amine) substituent at the 3-position of the aromatic ring and an ethyl ester at the carboxyl group. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chain, which may influence its solubility, stability, and biological interactions.

Propriétés

Formule moléculaire |

C18H27NO3 |

|---|---|

Poids moléculaire |

305.4 g/mol |

Nom IUPAC |

ethyl 3-(nonanoylamino)benzoate |

InChI |

InChI=1S/C18H27NO3/c1-3-5-6-7-8-9-13-17(20)19-16-12-10-11-15(14-16)18(21)22-4-2/h10-12,14H,3-9,13H2,1-2H3,(H,19,20) |

Clé InChI |

AKMLCIWRGJNKDI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

SMILES canonique |

CCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent-Driven Functional Differences

Alkoxy and Thioether-Linked Derivatives

- Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2): Features alkoxy groups (but-3-enyloxy and octyloxy) at positions 3 and 3. Applications include liquid crystal materials, as suggested by FT-IR data (e.g., 1715 cm⁻¹ for ester C=O) .

- I-6501/I-6502 (Isoxazolylamino Derivatives): These compounds have isoxazole moieties linked via thioether (I-6501) or ether (I-6502) bridges. The isoxazole ring contributes to hydrogen bonding and π-π stacking, making them candidates for enzyme inhibition (e.g., aquaporin inhibitors) .

Carbamoylamino and Urea Derivatives

- Ethyl 4-(Carbamoylamino)Benzoate: The carbamoylamino group (-NH-CONH2) enhances hydrogen-bonding capacity, improving binding to biological targets. These derivatives are explored as aquaporin-3 and -7 inhibitors, with structure-activity relationship (SAR) studies highlighting the importance of substituent polarity .

- Ethyl 3-[(Chloroacetyl)Amino]Methyl-4-Methylbenzoate: The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitutions. Such derivatives are intermediates in drug synthesis (e.g., antibiotics or kinase inhibitors) .

Nitro and Amino Derivatives

- Ethyl 3-Nitrobenzoate : The electron-withdrawing nitro group reduces electron density on the aromatic ring, decreasing reactivity toward electrophilic substitution. This compound is used in organic synthesis as a precursor for amines via reduction .

- Ethyl 3-Amino-3-Phenylpropanoate: The β-amino ester moiety enables cyclization reactions, forming heterocycles like oxazolines or imidazoles, which are pharmacologically relevant .

Dimethylamino Derivatives

- Ethyl 4-(Dimethylamino)Benzoate: The dimethylamino group (-NMe2) acts as an electron donor, increasing resin cement reactivity and degree of conversion in polymer applications. It outperforms methacrylate-based co-initiators in photopolymerization .

Key Physicochemical and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.